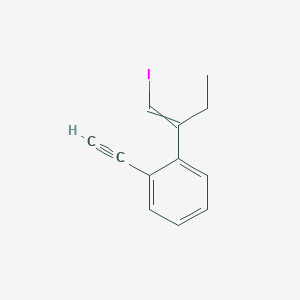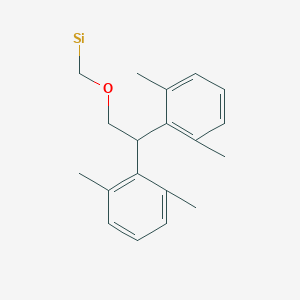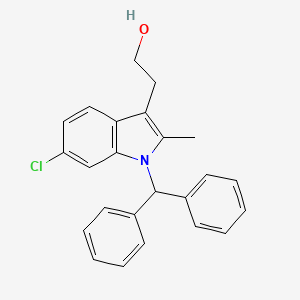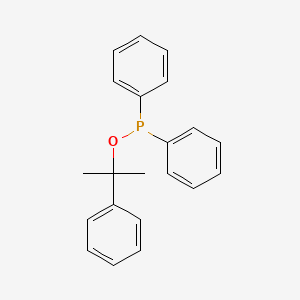
Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester is an organophosphorus compound with the molecular formula C21H21OP.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylaminodiphenylphosphine with primary or secondary alcohols. This reaction can be performed in situ, where the phosphines are formed and then reacted with alcohols to produce the desired ester . Another method involves the oxidation-reduction condensation of alkoxydiphenylphosphines with carboxylic acids or phenols in the presence of a mild quinone-type oxidant such as 2,6-dimethyl-1,4-benzoquinone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidants such as 2,6-dimethyl-1,4-benzoquinone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as alcohols or phenols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation-reduction condensation reactions can yield alkylated products, including hindered secondary and tertiary alkylated compounds .
Wissenschaftliche Forschungsanwendungen
Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester has several scientific research applications:
Biology: The compound’s unique properties make it useful in biochemical studies and as a potential tool for investigating biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter the chemical environment and drive specific biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Phosphinous acid, diphenyl-, 1-methyl-1-phenylethyl ester can be compared with other similar compounds, such as:
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: This compound has a similar structure but contains a phosphoric acid group instead of a phosphinous acid group.
Phosphinous acid, P-(1,1-dimethylethyl)-P-phenyl-, methyl ester: This compound has a different ester group but shares similar chemical properties.
The uniqueness of this compound lies in its specific ester group and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
612058-36-3 |
|---|---|
Molekularformel |
C21H21OP |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
diphenyl(2-phenylpropan-2-yloxy)phosphane |
InChI |
InChI=1S/C21H21OP/c1-21(2,18-12-6-3-7-13-18)22-23(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
InChI-Schlüssel |
YMCGYCPYDSBSTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


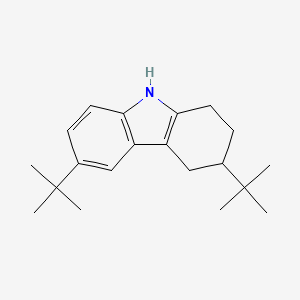
![(2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12598844.png)
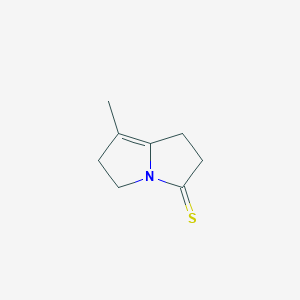
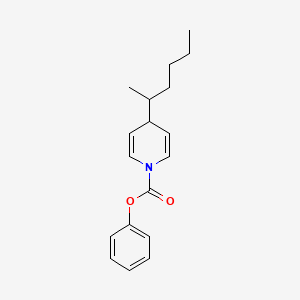
![N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide](/img/structure/B12598874.png)
![2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12598878.png)
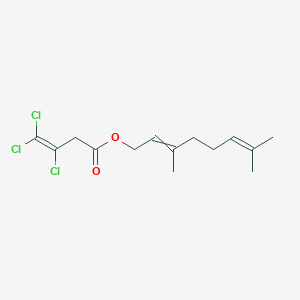
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12598903.png)
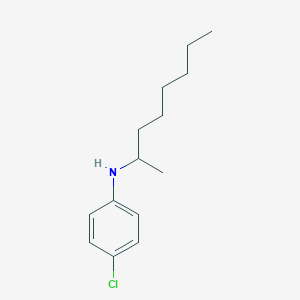
![5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B12598917.png)
